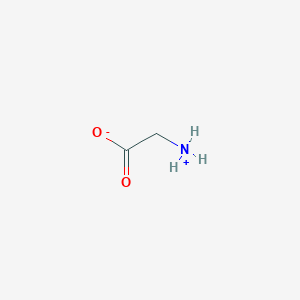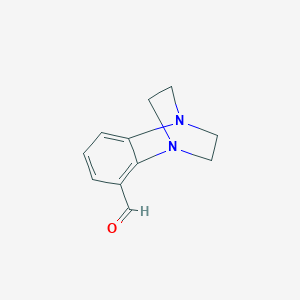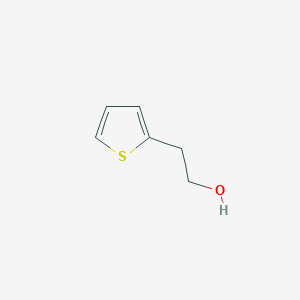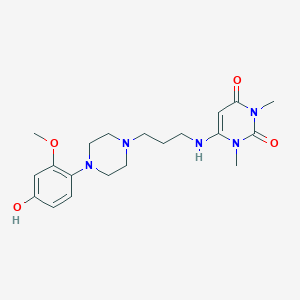
Ácido 2-cloropiridina-4-borónico
Descripción general
Descripción
2-Chloropyridine-4-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a white to almost white crystalline powder, known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Aplicaciones Científicas De Investigación
2-Chloropyridine-4-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-Chloropyridine-4-boronic acid is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system. By interacting with this receptor, 2-Chloropyridine-4-boronic acid can influence nerve signal transmission.
Mode of Action
2-Chloropyridine-4-boronic acid acts as an antagonist of the nicotinic acetylcholine receptor . It blocks the binding of acetylcholine to its receptor, which prevents the propagation of nerve signals . This blocking action can disrupt normal signal transmission in the nervous system.
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-4-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances in the environment. It’s also worth noting that the compound should be stored at a temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
2-Chloropyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. One notable interaction is with nicotinic acetylcholine receptors, where 2-Chloropyridine-4-boronic acid acts as an antagonist, blocking the binding of acetylcholine to its receptor . This interaction prevents the propagation of action potentials, highlighting the compound’s potential in modulating neurotransmission.
Molecular Mechanism
The molecular mechanism of 2-Chloropyridine-4-boronic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of nicotinic acetylcholine receptors, 2-Chloropyridine-4-boronic acid binds to the receptor site, preventing acetylcholine from activating the receptor . This binding interaction inhibits the downstream signaling pathways associated with neurotransmission. Additionally, the compound’s ability to modulate gene expression suggests that it may influence transcription factors and other regulatory proteins, leading to altered cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: There are several methods to synthesize 2-Chloropyridine-4-boronic acid:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds in pyridines using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of 2-Chloropyridine-4-boronic acid typically involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 2-Chloropyridine-4-boronic acid.
Hydroxydeboronation: This reaction involves the conversion of the boronic acid group to a hydroxyl group, often mediated by peroxides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Peroxides: Used in hydroxydeboronation reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Halohydroxypyridines: Formed from hydroxydeboronation reactions.
Comparación Con Compuestos Similares
4-Pyridinylboronic Acid: Similar in structure but lacks the chlorine substituent.
2-Fluoro-4-pyridinylboronic Acid: Contains a fluorine substituent instead of chlorine.
2-Methoxy-4-pyridinylboronic Acid: Contains a methoxy group instead of chlorine.
Uniqueness: 2-Chloropyridine-4-boronic acid is unique due to its chlorine substituent, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can also affect the electronic properties of the compound, making it a valuable reagent in specific synthetic applications .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRVVDXJMJLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408874 | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-96-2 | |
| Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-pyridylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-chloropyridin-4-yl)boronic acid in the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine?
A1: (2-chloropyridin-4-yl)boronic acid acts as a reagent in a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. [] It reacts with 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, forming a carbon-carbon bond and ultimately yielding the target compound, 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)





![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)



![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

